2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .
Scientific Research Applications
Crystal Structures and Conformational Studies
- Crystal Structure Analysis : Research on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has focused on their crystal structures. These studies reveal that these compounds exhibit a folded conformation about the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonds, highlighting the compound's potential in crystallography and molecular modeling studies (Subasri et al., 2016).
Synthesis and Chemical Reactions
- Synthetic Pathways : Investigations into the synthesis of thieno[2,3-d]pyrimidines, related to the compound , have been explored. These studies provide insights into potential synthetic routes and chemical reactions involving similar compounds (Davoodnia et al., 2009).
Antimicrobial Activity
- Antimicrobial Properties : Several studies have synthesized derivatives of pyrimidine-triazole and evaluated their antimicrobial activity against various bacterial and fungal strains. This suggests potential applications of the compound in developing antimicrobial agents (Majithiya & Bheshdadia, 2022).
Radiochemical Synthesis
- Radiochemical Applications : Research on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are structurally similar, has been directed towards developing selective radioligands for imaging with positron emission tomography. This suggests potential applications of the compound in radiochemical synthesis and imaging (Dollé et al., 2008).
Antitumor Activity
- Antitumor Applications : Studies on thieno[3,2-d]pyrimidine derivatives have revealed their potent anticancer activity against various human cancer cell lines. This indicates the potential of the compound for the development of antitumor agents (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-10-6-4-5-7-13(10)18-14(21)9-23-17-19-15-12(8-11(2)24-15)16(22)20(17)3/h4-8H,9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBMZWHFUNHHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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